Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate
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Overview
Description
Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate is a useful research compound. Its molecular formula is C15H16N2O6 and its molecular weight is 320.301. The purity is usually 95%.
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Scientific Research Applications
Solubility and Thermodynamic Studies
The solubility of similar compounds like 3-methyl-4-nitrobenzoic acid has been extensively studied. These studies are crucial in optimizing purification processes and understanding the dissolution behavior of similar chemical compounds. For instance, the solubility of 3-methyl-4-nitrobenzoic acid in various organic solvents and its thermodynamic properties have been determined, providing insights into solvent effects and solute-solvent interactions (He et al., 2018).
Synthetic Applications
Methyl 4-(2-(tert-butoxy)-1-cyano-2-oxoethyl)-3-nitrobenzoate and related compounds find applications in various synthetic procedures. For example, the synthesis of octahydrobenzo(b)furans using tandem conjugate addition reactions initiated by oxygen nucleophiles (Yakura et al., 1998), and the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification, a reaction that has educational value in organic chemistry courses (Kam et al., 2020).
Spectroscopic Analysis and Molecular Structure
Studies on the molecular structure, FT-IR, and analysis of first-order hyperpolarizability of similar compounds provide crucial information about their electronic structure and behavior. This information is essential for applications in materials science and electronics. For example, the analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate provided insights into its molecular structure and electronic properties (Chidan Kumar et al., 2014).
Crystallography and Non-Covalent Interactions
Crystallographic studies of similar compounds, such as methyl 4-hydroxy-3-nitrobenzoate, reveal important non-covalent interactions. These studies are fundamental in understanding the crystal packing and stability of these compounds, which is vital for the development of new materials and pharmaceuticals (Fu et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-{3-[(e)-(tert-butoxyimino)methyl]-4-chlorophenyl}-2-methylfuran-3-carbimidothioic acid, have been found to interact with the gag-pol polyprotein . This protein plays a crucial role in the life cycle of retroviruses, suggesting that the compound might have antiviral properties.
Mode of Action
The tert-butoxycarbonyl (boc) group, which is present in the compound, is known to act as a protecting group . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Biochemical Pathways
The tert-butyl group, a component of the compound, has implications in biosynthetic and biodegradation pathways . It is used in chemical transformations and has potential applications in biocatalytic processes .
Result of Action
The presence of the tert-butoxycarbonyl (boc) group suggests that the compound might be involved in the protection of functional groups during chemical reactions .
Action Environment
The compound’s tert-butoxycarbonyl (boc) group is known to be stable under a variety of conditions, suggesting that the compound might also exhibit stability in different environments .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[1-cyano-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-15(2,3)23-14(19)11(8-16)10-6-5-9(13(18)22-4)7-12(10)17(20)21/h5-7,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFZBJCLYRGLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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